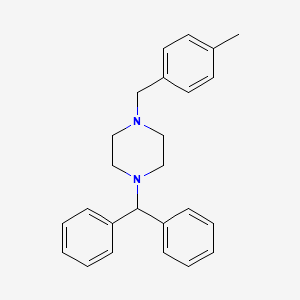![molecular formula C24H18N2O4 B13995532 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide CAS No. 5926-32-9](/img/structure/B13995532.png)
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide is a complex organic compound with the molecular formula C24H18N2O4 This compound is characterized by the presence of a hydroxynaphthalene group, a nitrophenyl group, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, aromatic aldehydes, and amides. This reaction can be catalyzed by various catalysts such as magnesium perchlorate (Mg(ClO4)2), sulfanilic acid, or cetrimonium bromide . The reaction is usually carried out under solvent-free conditions or in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce amino derivatives.
科学研究应用
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide has a wide range of applications in scientific research:
Medicine: Some derivatives exhibit promising pharmacological activities, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibition properties are linked to its binding to the active sites of target enzymes, thereby blocking their activity.
相似化合物的比较
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide can be compared with other similar compounds, such as:
Naphthaldehyde-based Schiff bases: These compounds also contain a naphthalene ring and exhibit similar chromophoric properties.
Amidoalkyl-2-naphthols: These derivatives share the naphthol moiety and are known for their biological activities.
属性
CAS 编号 |
5926-32-9 |
|---|---|
分子式 |
C24H18N2O4 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C24H18N2O4/c27-21-14-13-16-7-4-5-12-20(16)22(21)23(18-10-6-11-19(15-18)26(29)30)25-24(28)17-8-2-1-3-9-17/h1-15,23,27H,(H,25,28) |
InChI 键 |
AOXLDXFRPQBDTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)






![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)



